molecular formula C13H15BF4O2 B3275627 3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester CAS No. 627525-87-5

3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester

Cat. No. B3275627
CAS RN: 627525-87-5
M. Wt: 290.06 g/mol
InChI Key: BCRDVCMEIWHGRS-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester is a type of boronic acid ester . Boronic acids and their derivatives are important compounds due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering .


Synthesis Analysis

The synthesis of boronic acid esters like 3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester often involves the use of a radical approach . Protodeboronation of alkyl boronic esters is a common method used in the synthesis . The molar mass of these compounds can be controlled by applying RAFT polymerization .


Chemical Reactions Analysis

Boronic acid esters like 3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester can undergo various chemical reactions. For instance, they can form C−C bonds via palladium-catalyzed Suzuki-Miyaura reactions . They can also undergo copper-catalyzed trifluoromethylation .


Physical And Chemical Properties Analysis

The solubilities of boronic acid esters like 3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester in organic solvents have been determined experimentally . They show better solubility than the parent acid in all tested solvents . The highest solubility is observed in chloroform and the lowest in the hydrocarbon .

Scientific Research Applications

Mechanism of Action

Target of Action

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s important to note that the stability of boronic acids and their esters in water is marginal . Therefore, these factors could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in organic synthesis, allowing for the creation of complex organic compounds .

Action Environment

The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, which includes this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of its environment .

Safety and Hazards

Boronic acid esters should not be released into the environment . They may cause skin irritation, serious eye irritation, and respiratory irritation . They are harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research could focus on addressing the limitations of boronic acid esters by developing more soluble derivatives and improving their selectivity and toxicity profiles. The use of vinylboronic acid pinacol ester as a comonomer and post-polymerization oxidation could afford vinyl alcohol – styrene copolymers .

properties

IUPAC Name

2-[3-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)9-5-8(13(16,17)18)6-10(15)7-9/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRDVCMEIWHGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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